molecular formula C12H12N2O3S B5580504 5-(2-furylmethylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one CAS No. 6975-58-2

5-(2-furylmethylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B5580504
CAS No.: 6975-58-2
M. Wt: 264.30 g/mol
InChI Key: VVWQIOMMRSWLGV-CSKARUKUSA-N
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Description

5-(2-furylmethylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.05686342 g/mol and the complexity rating of the compound is 402. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on related thiazole and furyl compounds demonstrates their utility in synthesizing diverse chemical structures. For instance, studies have shown that compounds similar to 5-(2-furylmethylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one react with electrophilic reagents to yield thiophene derivatives and thiolester derivatives in one-pot syntheses, emphasizing their reactivity and potential for generating new compounds with varied applications in chemistry and material science (Elnagdi et al., 2002).

Antimicrobial Activity

Some derivatives of the parent structure have been synthesized and tested for their antibacterial and antifungal activities. Novel derivatives showed moderate in vitro activities against the tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Patil et al., 2011).

Antioxidant Activity

The antioxidant properties of 2-amino-5-alkylidenethiazol-4-ones, a class related to the compound of interest, have been extensively studied. These compounds display significant lipid peroxidation inhibition effects, with some showing higher activity than standard antioxidants. This suggests their potential application in preventing oxidative stress-related damages, which is crucial for developing therapeutic agents against diseases caused by oxidative stress (Zvezdanović et al., 2014).

Green Chemistry Applications

The synthesis of related compounds has also been explored in the context of green chemistry. For example, polyethylene glycol-600 was utilized as a recyclable solvent for the condensation reactions of ketones, sulfur, and morpholine to produce thiomorpholide, highlighting an environmentally friendly approach to chemical synthesis (Gawande et al., 2010).

Structural and Spectral Analysis

Detailed structural and spectral analyses of related compounds have provided insights into their chemical properties and potential applications. For instance, X-ray powder diffraction and density functional theory studies have been used to characterize the molecular and solid-state structures, facilitating the understanding of intermolecular interactions and the stability of these compounds (Rahmani et al., 2017).

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-11-10(8-9-2-1-5-17-9)18-12(13-11)14-3-6-16-7-4-14/h1-2,5,8H,3-4,6-7H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWQIOMMRSWLGV-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-58-2
Record name MLS002638978
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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